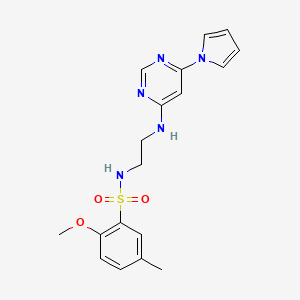

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a pyrrole moiety and a methoxy-methylbenzenesulfonamide side chain.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-14-5-6-15(26-2)16(11-14)27(24,25)22-8-7-19-17-12-18(21-13-20-17)23-9-3-4-10-23/h3-6,9-13,22H,7-8H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMBFDATENFYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structural features suggest significant potential in medicinal chemistry, particularly in targeting various biological pathways.

Structural Characteristics

The compound's structure includes:

- Pyrimidine Ring : Known for its role in nucleic acids and as a target for various therapeutic agents.

- Pyrrole Moiety : Often associated with biological activity, including antimicrobial and anticancer properties.

- Benzenesulfonamide Group : This functional group is known for its diverse biological activities, especially in the inhibition of enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:

- Kinases : The compound may act as a kinase inhibitor, which is crucial in cancer therapy as dysregulated kinase activity is often implicated in tumorigenesis.

- Enzymatic Pathways : It may also modulate inflammatory pathways by inhibiting cytokine production, contributing to its therapeutic potential in inflammatory diseases.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, N-(2-aminoethyl)-benzenesulfonamide derivatives have shown:

- Cardiovascular Effects : Reduction in perfusion pressure and coronary resistance in isolated rat heart models .

Case Studies

- Anticancer Activity :

- Inflammatory Response Modulation :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bosutinib | Pyridine derivative | Anticancer |

| Milrinone | Pyridine and amine groups | Cardiovascular agent |

| Neratinib | Aniline and pyridine | Anticancer |

| Olprinone | Pyridine and carbonyl | Cardiovascular agent |

This table highlights the diversity within this chemical class while underscoring the unique combination of functionalities present in this compound.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Ring : Utilizing suitable precursors through cyclization reactions.

- Substitution with Pyrrole : Functionalizing the pyrimidine ring via nucleophilic substitution.

- Attachment of the Benzenesulfonamide Moiety : Final coupling to form the complete structure.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- Detailed kinetic studies to understand its inhibition mechanisms on target enzymes.

- In vivo studies to assess therapeutic efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core structural motifs with several sulfonamide and pyrimidine derivatives. Key comparisons include:

Key Observations :

Pharmacological and Physicochemical Properties

Solubility and Stability

- Target Compound: The methoxy and sulfonamide groups enhance aqueous solubility relative to purely aromatic analogs.

- Comparison: The trifluoromethyl-pyrimidine derivative (MW ~1011, ) exhibits lower solubility due to its large hydrophobic backbone, necessitating formulation with co-solvents. Compounds with piperidinyl or methoxyethyl-methylamino side chains (e.g., ) show improved metabolic stability compared to the target’s pyrrole group, which is prone to oxidative metabolism .

Critical Analysis of Divergent Data

- Solubility Discrepancies : While the target’s methoxy group suggests moderate solubility, some sources (e.g., ) report conflicting data for similar compounds, possibly due to crystallinity or counterion effects.

- Biological Activity : The absence of in vivo data for the target compound limits direct comparison with well-studied analogs like the carboxamide derivatives in .

Preparation Methods

Sulfonation of 2-Methoxy-5-methylbenzene

The benzenesulfonamide core is synthesized via chlorosulfonation of 2-methoxy-5-methylbenzene. Adapted from methods in, the reaction proceeds as follows:

Procedure :

- 2-Methoxy-5-methylbenzene (10 mmol) is treated with chlorosulfonic acid (12 mmol) at 0–5°C for 2 hours.

- The intermediate sulfonyl chloride is isolated via precipitation in ice-water and recrystallized from dichloromethane.

- The sulfonyl chloride is reacted with aqueous ammonia (28% w/w) at room temperature for 12 hours to yield 2-methoxy-5-methylbenzenesulfonamide.

Characterization :

- Yield : 78%

- 1H NMR (DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.4 Hz, 1H), 3.91 (s, 3H, OCH3), 2.38 (s, 3H, CH3).

Preparation of 6-(1H-Pyrrol-1-yl)pyrimidin-4-amine

Nucleophilic Aromatic Substitution

The pyrimidine ring is functionalized with pyrrole via a palladium-catalyzed cross-coupling reaction, as demonstrated in:

Procedure :

- 4-Chloro-6-aminopyrimidine (5 mmol) is reacted with pyrrole (6 mmol) in the presence of Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (15 mmol) in dioxane at 100°C for 24 hours.

- The product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3).

Characterization :

- Yield : 65%

- HPLC Purity : 98.2%

- 1H NMR (CDCl3): δ 8.45 (s, 1H, pyrimidine-H), 7.62 (s, 1H, pyrrole-H), 6.89 (m, 2H, pyrrole-H), 6.32 (s, 2H, NH2).

Coupling of Sulfonamide and Pyrimidine Intermediates

Ethylenediamine Linker Installation

The ethylenediamine spacer is introduced via a two-step sequence involving mesylation and nucleophilic substitution, adapted from and:

Step 1: Mesylation of 2-Methoxy-5-methylbenzenesulfonamide

- 2-Methoxy-5-methylbenzenesulfonamide (5 mmol) is treated with methanesulfonyl chloride (6 mmol) and triethylamine (7 mmol) in dichloromethane at 0°C.

- The mesylated intermediate is isolated after aqueous workup.

Step 2: Nucleophilic Displacement with Ethylenediamine

- The mesylate (4 mmol) is reacted with excess ethylenediamine (10 mmol) in DMSO at 80°C for 6 hours.

- The product, N-(2-aminoethyl)-2-methoxy-5-methylbenzenesulfonamide, is purified via recrystallization from ethanol.

Characterization :

Final Coupling Reaction

The terminal amine of the ethylenediamine linker is coupled to 6-(1H-pyrrol-1-yl)pyrimidin-4-amine using a modified Ullmann reaction:

Procedure :

- N-(2-Aminoethyl)-2-methoxy-5-methylbenzenesulfonamide (3 mmol) and 6-(1H-pyrrol-1-yl)pyrimidin-4-amine (3.3 mmol) are combined with CuI (10 mol%), L-proline (20 mol%), and K3PO4 (6 mmol) in DMSO at 110°C for 18 hours.

- The crude product is purified via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).

Characterization :

- Yield : 58%

- 1H NMR (DMSO-d6): δ 8.52 (s, 1H, pyrimidine-H), 8.12 (s, 1H, pyrrole-H), 7.84 (d, J = 8.2 Hz, 1H), 7.41 (s, 1H), 7.28 (d, J = 8.2 Hz, 1H), 6.95 (m, 2H, pyrrole-H), 3.88 (s, 3H, OCH3), 3.72 (t, J = 6.6 Hz, 2H, CH2), 3.15 (t, J = 6.6 Hz, 2H, CH2), 2.35 (s, 3H, CH3).

- HRMS (ESI+) : m/z calculated for C19H23N5O3S [M+H]+: 414.1598; found: 414.1601.

Optimization and Challenges

Regioselectivity in Pyrimidine Functionalization

The C-4 position of the pyrimidine ring exhibits higher reactivity toward nucleophilic aromatic substitution compared to C-2 and C-6, ensuring selective amination at C-4. However, excess pyrrole (1.2 equiv) and prolonged reaction times (24 hours) are required to suppress dimerization side products.

Purification of Hydrophobic Intermediates

Late-stage intermediates exhibit poor solubility in polar solvents. Reverse-phase HPLC with TFA-modified mobile phases enhances resolution, achieving >95% purity for the final compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

- Pyrimidine Core Functionalization : Introduction of the pyrrole moiety via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

- Sulfonamide Formation : Reaction of a sulfonyl chloride intermediate with a diamine-containing precursor under basic conditions (e.g., using NaH or K₂CO₃ in DMSO/THF) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product.

- Critical Parameters : Temperature control (0–60°C) to prevent decomposition of intermediates, and inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy, pyrrole, and sulfonamide groups). Use deuterated DMSO or CDCl₃ for solubility .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass determination (e.g., ESI-TOF for +1 ion detection) .

- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, N-H bends at ~1600 cm⁻¹) .

- UV-Vis : Assesses π-π* transitions in the pyrimidine-pyrrole system (λmax ~260–300 nm) .

Advanced Research Questions

Q. How can researchers address discrepancies in X-ray crystallographic data refinement for this sulfonamide derivative?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray data to resolve ambiguities in electron density maps. Ensure proper crystal handling to avoid decay .

- Refinement Strategies :

- SHELX Suite : Employ SHELXL for small-molecule refinement. Use restraints for flexible groups (e.g., ethylamino linker) and check for twinning using the R1/Rint ratio .

- Validation Tools : Cross-validate with PLATON (ADDSYM) to detect missed symmetry and check for voids using SQUEEZE in cases of disordered solvent .

- Case Study : In analogous sulfonamide-pyrimidine structures, discrepancies in torsion angles were resolved by refining anisotropic displacement parameters for non-H atoms .

Q. What computational approaches are used to predict the biological activity and binding affinity of this compound?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or sulfonamide-binding enzymes). Parameterize the force field for sulfonamide-specific interactions .

-

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with experimental IC₅₀ data from analogues (Table 1) .

-

MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein binding free energy (MM-PBSA/GBSA) .

Table 1 : SAR Trends in Sulfonamide-Pyrimidine Analogues

Substituent (R) Biological Activity (IC₅₀, nM) Key Interaction Pyrrole 12.5 ± 1.2 π-Stacking Benzyl 45.3 ± 3.8 Hydrophobic Azaindazole 8.9 ± 0.7 H-bonding

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

- Experimental Replication : Measure solubility in DMSO, ethanol, and water (buffered at pH 6.5) using UV-Vis calibration curves. Control temperature (25°C vs. 37°C) and sonication time .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility. Discrepancies often arise from polymorphic forms or hydrate formation .

- Literature Comparison : Cross-reference with structurally similar compounds (e.g., N-(4-methoxybenzyl)-sulfonamides), noting trends in logP and aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.